
N,N-dimethyloctadecan-1-amine;hexadecanoic acid
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Overview
Description
N,N-dimethyloctadecan-1-amine;hexadecanoic acid: is a compound with the molecular formula C36H75NO2 and a molecular weight of 553.986 g/mol . This compound is a combination of N,N-dimethyloctadecan-1-amine and hexadecanoic acid, forming a complex with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.
Reduction: Octadecan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Hexadecanoic acid, a component of the compound, has been studied for its anti-inflammatory properties. Research indicates that it inhibits phospholipase A2, an enzyme involved in the inflammatory process, thereby reducing inflammation. The binding studies revealed that hexadecanoic acid binds competitively to the active site of phospholipase A2, suggesting its potential as an anti-inflammatory agent in treating rheumatic symptoms and other inflammatory conditions .
1.2 Antimicrobial Activity
Hexadecanoic acid exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Staphylococcus aureus, a common cause of skin infections. The fatty acid disrupts bacterial membranes and inhibits the production of virulence factors, making it a candidate for developing new antibacterial therapies .
Pharmacological Applications
2.1 Antiplasmodial Activity
Recent research has highlighted the potential of hexadecanoic acid as an antimalarial agent. In vitro and in vivo studies showed that it has multi-stage activity against Plasmodium falciparum, demonstrating significant chemosuppression in experimental models. The compound's safety profile at lower doses also supports its further investigation as a therapeutic option for malaria .
2.2 Antioxidant and Anticancer Properties
Hexadecanoic acid has been reported to exhibit antioxidant properties and cytotoxic effects on cancer cells. It induces apoptosis and cell cycle arrest in various cancer cell lines, suggesting its potential role in cancer therapy . Furthermore, it has been shown to stimulate the proliferation of bone marrow mesenchymal stem cells, which could be beneficial in regenerative medicine .
Biochemical Applications
3.1 Lipid Metabolism Studies
The compound plays a role in lipid metabolism research due to its fatty acid composition. Studies involving the isolation and characterization of hexadecanoic acid methyl ester have provided insights into its metabolic pathways and potential health benefits associated with dietary fatty acids .
3.2 Skin Health Research
Hexadecanoic acid is also relevant in dermatological studies, particularly concerning skin barrier function and microbiome interactions. Its presence in human sebum contributes to skin defense mechanisms against pathogens, indicating its importance in maintaining skin health .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes, where it can disrupt the membrane structure and enhance the permeability of various molecules . This interaction is primarily due to the hydrophobic nature of the long alkyl chain and the polar amine group, which allows the compound to integrate into lipid bilayers and alter their properties .
Comparison with Similar Compounds
N,N-dimethyldecan-1-amine: A shorter chain analogue with similar surfactant properties but lower hydrophobicity.
N,N-dimethyloctadecylamine: Another long-chain amine with similar applications but different physical properties.
Uniqueness: N,N-dimethyloctadecan-1-amine is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and emulsifying agent . Its ability to interact with lipid membranes also makes it valuable in biological and medical research .
Biological Activity
N,N-Dimethyloctadecan-1-amine; hexadecanoic acid, a compound consisting of a long-chain amine and a fatty acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure
N,N-Dimethyloctadecan-1-amine is a long-chain aliphatic amine, while hexadecanoic acid (also known as palmitic acid) is a saturated fatty acid. The combination of these two components results in a compound that exhibits unique physicochemical properties and biological activities.
1. Anti-inflammatory Properties
Research indicates that hexadecanoic acid possesses significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, hexadecanoic acid demonstrated a reduction in nitric oxide (NO) production, which is a marker of inflammation . The ethyl acetate extract containing hexadecanoic acid showed the highest inhibition of NO production without affecting cell viability, highlighting its potential as an anti-inflammatory agent .
2. Antioxidant Activity
Hexadecanoic acid has been shown to exhibit antioxidant properties. In various assays, including the DPPH radical scavenging test, it demonstrated considerable scavenging activity, with reported antioxidant activity levels reaching approximately 68% . This suggests that the compound may protect cells from oxidative stress by neutralizing free radicals.
3. Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies indicated that treatment with hexadecanoic acid led to increased apoptotic characteristics in these cells, including membrane blebbing and chromatin condensation . The presence of long-chain fatty acids in the compound contributes to its ability to induce apoptosis in cancer cells.
4. Hypocholesterolemic Effects
Hexadecanoic acid has been associated with hypocholesterolemic effects, which may be beneficial in managing cholesterol levels and reducing cardiovascular risks. Its mechanism involves the modulation of lipid metabolism and potential inhibition of cholesterol absorption .
The biological activities of N,N-dimethyloctadecan-1-amine; hexadecanoic acid can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators: The compound inhibits the production of pro-inflammatory cytokines and mediators such as NO and prostaglandins through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
- Induction of Apoptosis: The activation of caspases and subsequent apoptotic pathways are triggered by the compound, leading to programmed cell death in malignant cells .
- Antioxidant Defense Mechanism: Hexadecanoic acid enhances the expression of antioxidant enzymes, thereby fortifying cellular defenses against oxidative damage .
Case Studies
Several studies have highlighted the effectiveness of hexadecanoic acid in various biological contexts:
- A study investigating the anti-inflammatory effects noted that treatment with hexadecanoic acid significantly reduced edema in animal models subjected to inflammatory stimuli .
- Another case study on cancer cell lines demonstrated that treatment with hexadecanoic acid resulted in a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing N,N-dimethyloctadecan-1-amine, and what reaction conditions are critical for optimizing yield?
- Methodology : N,N-Dimethyloctadecan-1-amine is typically synthesized via alkylation of dimethylamine with octadecyl halides or reductive amination of octadecanal. Key conditions include inert atmosphere (e.g., nitrogen), controlled temperature (60–80°C), and catalysts like palladium or nickel . For hexadecanoic acid, esterification with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) at 70°C is common, followed by purification via fractional distillation .
Q. How can researchers characterize the purity and structural integrity of hexadecanoic acid in plant extracts?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) and electron ionization (EI) at 70 eV. Compare retention indices and mass spectra with NIST reference libraries . For quantification, employ internal standards like methyl heptadecanoate and validate via calibration curves .
Q. What are the established biological activities of hexadecanoic acid, and how are these properties experimentally validated?
- Methodology : Anti-inflammatory activity is assessed via COX-2 inhibition assays (IC₅₀ values) and molecular docking studies to confirm binding affinity . Antimicrobial properties are tested using disk diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC values determined via broth microdilution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for hexadecanoic acid across different studies?
- Methodology : Perform meta-analysis of published IC₅₀/MIC values, accounting for variables like solvent polarity (e.g., DMSO vs. ethanol), cell line specificity, and assay protocols. Use standardized OECD guidelines for reproducibility . For environmental studies, validate detection methods (e.g., LC-MS/MS) to address discrepancies in contamination levels .
Q. What strategies optimize the solubility and stability of N,N-dimethyloctadecan-1-amine in aqueous formulations for drug delivery applications?
- Methodology : Employ co-solvents (e.g., polyethylene glycol 400) or micellar encapsulation using surfactants like Tween-80. Monitor stability via dynamic light scattering (DLS) for particle size and zeta potential measurements over 30 days .
Q. How do structural modifications of hexadecanoic acid (e.g., esterification, halogenation) impact its surfactant properties in lipid bilayer systems?
- Methodology : Synthesize derivatives (e.g., methyl hexadecanoate) and evaluate critical micelle concentration (CMC) using conductivity measurements. Compare membrane fluidity via fluorescence anisotropy with diphenylhexatriene (DPH) probes .
Q. Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in hexadecanoic acid toxicity studies?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/EC₅₀ values. Validate with ANOVA and post-hoc tests (Tukey’s HSD) for inter-group comparisons. Report confidence intervals (95%) and p-values <0.05 .
Q. How can researchers design experiments to differentiate between synergistic and antagonistic effects of N,N-dimethyloctadecan-1-amine in multi-component formulations?
- Methodology : Apply factorial design (e.g., 2³ factorial matrix) to vary amine concentration, pH, and co-solvent ratios. Analyze interactions via response surface methodology (RSM) and Chou-Talalay combination indices .
Q. Tables for Reference
Table 1 : GC-MS Analysis of Hexadecanoic Acid in Biodiesel (Adapted from )
Component | Composition (%) |
---|---|
Methyl oleate | 49.33 |
Methyl hexadecanoate | 34.08 |
Methyl stearate | 3.44 |
Table 2 : Anti-Inflammatory Activity of Hexadecanoic Acid (Adapted from )
Assay Type | IC₅₀ (µM) | Target Protein |
---|---|---|
COX-2 Inhibition | 12.4 | PDB ID: 1CX2 |
LOX-5 Inhibition | 18.7 | PDB ID: 3V99 |
Properties
CAS No. |
73692-68-9 |
---|---|
Molecular Formula |
C36H75NO2 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C20H43N.C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-20H2,1-3H3;2-15H2,1H3,(H,17,18) |
InChI Key |
GIFASMIJBHVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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